1H-benzimidazole-5-carbaldehyde hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-benzimidazole-5-carbaldehyde hydrochloride is a heterocyclic compound that features a benzimidazole core with an aldehyde functional group at the 5-position. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, medicine, and industry. The presence of both the benzimidazole ring and the aldehyde group imparts unique chemical properties to this compound, making it a valuable intermediate in organic synthesis and pharmaceutical development.
Preparation Methods
The synthesis of 1H-benzimidazole-5-carbaldehyde hydrochloride typically involves the cyclization of amido-nitriles or the condensation of aldehydes with appropriate amines. One common method involves the reaction of 2-aminobenzimidazole with formylating agents under controlled conditions to introduce the aldehyde group at the 5-position. Industrial production methods often employ catalytic processes to enhance yield and selectivity. For example, nickel-catalyzed addition to nitriles followed by proto-demetallation, tautomerization, and dehydrative cyclization can afford the desired product with high efficiency .
Chemical Reactions Analysis
1H-benzimidazole-5-carbaldehyde hydrochloride undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms, using reagents such as alkyl halides or acyl chlorides.
Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones, respectively.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions include carboxylic acids, primary alcohols, imines, and hydrazones .
Scientific Research Applications
1H-benzimidazole-5-carbaldehyde hydrochloride has a wide range of scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of more complex heterocyclic compounds and functional materials.
Biology: The compound is used in the development of fluorescent probes and sensors for biological imaging and detection.
Medicine: It is a precursor in the synthesis of pharmaceutical agents with antimicrobial, antiviral, and anticancer properties.
Mechanism of Action
The mechanism by which 1H-benzimidazole-5-carbaldehyde hydrochloride exerts its effects is primarily through its interaction with biological macromolecules. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The benzimidazole ring can interact with DNA and RNA, affecting gene expression and cellular processes. Molecular targets include enzymes involved in metabolic pathways, transcription factors, and receptors on cell surfaces .
Comparison with Similar Compounds
1H-benzimidazole-5-carbaldehyde hydrochloride can be compared with other similar compounds, such as:
1H-Imidazole-5-carboxaldehyde: Lacks the fused benzene ring, resulting in different chemical properties and reactivity.
1-Benzyl-1H-imidazole-5-carboxaldehyde: Contains a benzyl group, which alters its solubility and biological activity.
1H-Benzo[D]imidazole-2-carbaldehyde: The aldehyde group is positioned at the 2-position, leading to different synthetic applications and reactivity patterns.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
3H-benzimidazole-5-carbaldehyde;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O.ClH/c11-4-6-1-2-7-8(3-6)10-5-9-7;/h1-5H,(H,9,10);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDMBCVXAXJQSGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C=O)NC=N2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.